molecular formula C13H15BrFNO3 B6623205 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid

4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid

Cat. No. B6623205
M. Wt: 332.16 g/mol
InChI Key: MFBMVGLINYXDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid, also known as BFMB, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate the expression of certain genes involved in cancer progression and immune responses.
Biochemical and Physiological Effects:
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses by regulating the production of cytokines and other immune-related molecules.

Advantages and Limitations for Lab Experiments

4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have low toxicity in animal models. However, there are also limitations to using 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid may have off-target effects that could complicate its use in certain experiments.

Future Directions

There are several future directions for research on 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid. One area of interest is in cancer research, where 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could potentially be used as a therapeutic agent for various types of cancer. Additionally, more research is needed to understand the mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid and to identify its molecular targets. In neurology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be further studied for its potential to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be studied for its potential to modulate immune responses and treat autoimmune diseases. Overall, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.

Synthesis Methods

4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-4-fluoroacetophenone with methylamine followed by the addition of butyric acid. This method has been reported in several scientific journals and has been shown to yield high purity 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid.

Scientific Research Applications

4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses and can potentially be used in the treatment of autoimmune diseases.

properties

IUPAC Name

4-[[2-(3-bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c1-16(6-2-3-13(18)19)12(17)8-9-4-5-11(15)10(14)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMVGLINYXDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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